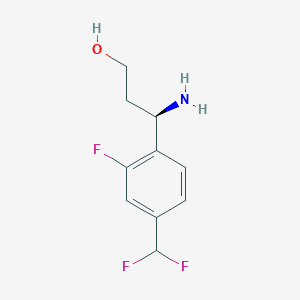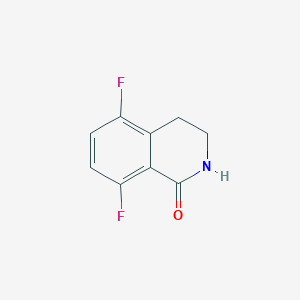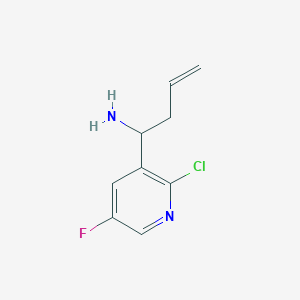
(R)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a difluoromethyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethyl)-2-fluorobenzaldehyde and ®-3-amino-1-propanol.
Reaction Conditions: The key step involves the condensation of 4-(difluoromethyl)-2-fluorobenzaldehyde with ®-3-amino-1-propanol under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of ®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol: A primary alcohol with similar structural features but lacking the amino and fluorophenyl groups.
2-Fluorophenylpropanol: A compound with a similar phenyl group but different substituents.
Difluoromethylphenylpropanol: A compound with similar difluoromethyl and phenyl groups but different functional groups.
Uniqueness
®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-8-5-6(10(12)13)1-2-7(8)9(14)3-4-15/h1-2,5,9-10,15H,3-4,14H2/t9-/m1/s1 |
Clave InChI |
FKVOFDQJVSCRNU-SECBINFHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)F)F)[C@@H](CCO)N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)




![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)



